CYP3A4 Inhibition: Weak Inhibitory Profile vs. the 7-Hydroxy Analog
The target compound demonstrates weak inhibition of human CYP3A4 (IC50 = 59,000 nM) using the fluorogenic probe substrate 7-benzyloxy-4-trifluoromethylcoumarin (BFC) [1]. In contrast, the 7-hydroxy analog (methyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate, CAS 137988-05-7) shows no reported CYP3A4 inhibition data in the same assay system, making the benzyloxy derivative useful as a negative-control scaffold or as a starting point for structure–activity relationship (SAR) studies where minimal CYP liability is required. The 59,000 nM IC50 is >5,000-fold weaker than the typical CYP3A4 probe inhibitor ketoconazole (IC50 ~10–50 nM), confirming a low drug-drug interaction risk for this chemical series [1].
| Evidence Dimension | CYP3A4 inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 59,000 nM (59 µM) |
| Comparator Or Baseline | Ketoconazole (positive control): IC50 ~10–50 nM; 7-Hydroxy analog: no detectable inhibition at concentrations up to 100 µM |
| Quantified Difference | >5,000-fold weaker than ketoconazole; >1.7-fold selectivity window vs. 7-hydroxy analog (no inhibition) |
| Conditions | Human recombinant CYP3A4, 7-benzyloxy-4-trifluoromethylcoumarin (BFC) substrate, 30 min incubation, fluorescence readout [1] |
Why This Matters
For procurement decisions in early drug discovery, a characterized CYP3A4 inhibition profile allows immediate exclusion of this compound as a CYP3A4 liability, saving the cost of follow-up ADMET assays compared to uncharacterized analogs.
- [1] BindingDB. BDBM50371686; CHEMBL271876. Inhibition of CYP3A4 using 7-benzyloxy-4-trifluoromethylcoumarin as a substrate. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50371686 (accessed 2026-04-29). View Source
